N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the reaction of triazine derivatives with piperidine and dimethylamine under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, precise temperature control, and purification processes such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired product and reaction type.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. Examples might include:
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 2,4,6-Tris(piperidin-1-yl)-1,3,5-triazine
Uniqueness
The uniqueness of N,N-DIMETHYL-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substituents, which confer distinct chemical and biological properties. These properties might make it more suitable for certain applications compared to other triazine derivatives.
Properties
Molecular Formula |
C15H26N6 |
---|---|
Molecular Weight |
290.41 g/mol |
IUPAC Name |
N,N-dimethyl-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H26N6/c1-19(2)13-16-14(20-9-5-3-6-10-20)18-15(17-13)21-11-7-4-8-12-21/h3-12H2,1-2H3 |
InChI Key |
IKINFLWOLOYBTR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.